molecular formula C37H34FN3O7 B584048 DMT-2'-F-Bz-dC CAS No. 154771-33-2

DMT-2'-F-Bz-dC

Cat. No.: B584048
CAS No.: 154771-33-2
M. Wt: 651.691
InChI Key: RAIBEZUVTIPFOJ-SHERYBNQSA-N
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Description

DMT-2’-F-Bz-dC, also known as 5’-O-(4,4’-dimethoxytrityl)-N4-benzoyl-2’-fluoro-2’-deoxycytidine, is a modified nucleoside derivative. It is a cytidine analog that has been fluorinated and protected with benzoyl and dimethoxytrityl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-F-Bz-dC involves multiple steps, starting with the fluorination of cytidine. The key steps include:

Industrial Production Methods

In industrial settings, the production of DMT-2’-F-Bz-dC follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DMT-2’-F-Bz-dC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

DMT-2’-F-Bz-dC has a wide range of scientific research applications, including:

Mechanism of Action

DMT-2’-F-Bz-dC exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to changes in gene expression and has potential anti-tumor effects. The compound targets the active site of the enzyme, preventing it from interacting with DNA and carrying out the methylation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMT-2’-F-Bz-dC is unique due to its fluorine modification, which enhances its stability and resistance to enzymatic degradation. The presence of protecting groups also allows for selective deprotection and functionalization, making it a versatile tool in oligonucleotide synthesis .

Properties

IUPAC Name

N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBEZUVTIPFOJ-SHERYBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743380
Record name 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154771-33-2
Record name 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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